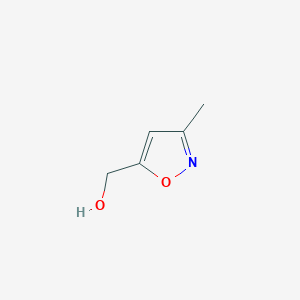

(3-Methylisoxazol-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSDWHRZVRCPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445264 | |

| Record name | (3-methylisoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-89-3 | |

| Record name | (3-Methylisoxazol-5-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-methylisoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1,2-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (3-Methylisoxazol-5-yl)methanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of (3-Methylisoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. The primary focus is a detailed examination of the 1,3-dipolar cycloaddition reaction between acetaldoxime and propargyl alcohol. This document elucidates the reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. Causality behind experimental choices, safety considerations, and characterization of the final product are also thoroughly addressed to provide a holistic understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of paramount importance in medicinal chemistry due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2] Isoxazole derivatives are found in a number of approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] For instance, the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin feature the isoxazole core.[4] The isoxazole ring can serve as a bioisostere for amide or ester groups, enhancing metabolic stability and pharmacokinetic properties of drug candidates.[6]

This compound, in particular, is a key intermediate for the synthesis of more complex molecules. The primary alcohol functionality provides a handle for further chemical transformations, allowing for its incorporation into a diverse array of molecular architectures. This guide focuses on a robust and accessible synthetic route to this important building block, empowering researchers to utilize it in their drug discovery programs.

The Core Reaction: A [3+2] Cycloaddition Approach

The synthesis of this compound from acetaldoxime and propargyl alcohol is achieved through a 1,3-dipolar cycloaddition reaction.[6] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In this specific case, the 1,3-dipole is acetonitrile N-oxide, which is generated in situ from acetaldoxime. The dipolarophile is the carbon-carbon triple bond of propargyl alcohol.

Unveiling the Mechanism

The overall transformation can be broken down into two key stages:

Stage 1: In Situ Generation of the 1,3-Dipole (Acetonitrile N-Oxide)

The reaction is initiated by the chlorination of acetaldoxime with N-chlorosuccinimide (NCS) to form the corresponding hydroxamoyl chloride intermediate.[7] NCS is a convenient and easy-to-handle source of electrophilic chlorine. The subsequent addition of a base, typically a tertiary amine like triethylamine (TEA), facilitates the dehydrochlorination of the hydroxamoyl chloride.[8] This elimination reaction generates the highly reactive acetonitrile N-oxide. The in situ generation is crucial as nitrile oxides are generally unstable and prone to dimerization.[8]

Stage 2: The [3+2] Cycloaddition

Once formed, the acetonitrile N-oxide readily undergoes a concerted [3+2] cycloaddition reaction with propargyl alcohol.[9] The regioselectivity of this cycloaddition is a critical aspect. Theoretical and experimental studies have shown that for terminal alkynes, the reaction is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole.[10] This selectivity is governed by both steric and electronic factors of the frontier molecular orbitals of the nitrile oxide and the alkyne.

Below is a diagram illustrating the reaction mechanism:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol is critical for achieving a high yield and purity of the final product.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Acetaldoxime | C₂H₅NO | 59.07 | 1.0 g | ≥98% |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 2.7 g | ≥98% |

| Propargyl Alcohol | C₃H₄O | 56.06 | 1.42 g | ≥99% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.78 mL | ≥99% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Anhydrous |

| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh |

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process:

Caption: High-level experimental workflow for the synthesis.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve acetaldoxime (1.0 g) in anhydrous tetrahydrofuran (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: At room temperature, add N-chlorosuccinimide (2.7 g) to the solution in one portion. Stir the mixture vigorously for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Addition of Dipolarophile: In a separate flask, prepare a solution of propargyl alcohol (1.42 g) in anhydrous THF (4 mL). Slowly add this solution to the reaction mixture.

-

Base Addition: Prepare a solution of triethylamine (2.78 mL) in anhydrous THF and add it dropwise to the reaction mixture over a period of 10-15 minutes. An exothermic reaction may be observed.

-

Reaction Completion: Stir the reaction mixture vigorously for 1 hour at room temperature.

-

Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel flash chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to afford this compound as a solid.

Expected Yield and Characterization

-

Yield: Approximately 49%

-

¹H NMR (300 MHz, CDCl₃): δ 6.09 (s, 1H), 4.73 (s, 2H), 2.52 (br, 1H), 2.34 (s, 3H).

-

¹³C NMR (75 MHz, CDCl₃): δ 171.09, 159.85, 102.53, 56.46, 11.37.

Safety and Handling

-

Acetaldoxime: Flammable and harmful if swallowed. Handle in a well-ventilated fume hood.

-

N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

-

Propargyl Alcohol: Flammable liquid and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

-

Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or after proper purification.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Alternative Synthetic Approaches

While the described method is robust, other strategies for the synthesis of 3,5-disubstituted isoxazoles exist. One common alternative involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[11] Another approach utilizes the cyclization of α,β-unsaturated oximes.[12] More recently, green chemistry approaches employing ultrasound irradiation have been shown to accelerate the reaction and improve yields.[13] The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory equipment.

Conclusion

The synthesis of this compound via the 1,3-dipolar cycloaddition of in situ generated acetonitrile N-oxide with propargyl alcohol is an efficient and reliable method for obtaining this valuable building block. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for a successful outcome. The versatility of the isoxazole scaffold ensures that this compound will continue to be of great interest to the medicinal chemistry community for the development of novel therapeutics.

References

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. tandfonline.com [tandfonline.com]

- 8. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of (3-Methylisoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-yl)methanol, a heterocyclic alcohol, serves as a valuable building block in medicinal chemistry and drug development. Its unique isoxazole scaffold imparts specific physicochemical properties that are crucial for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document details its structural and general data, physicochemical properties in a tabular format for easy reference, and outlines its stability and reactivity. Furthermore, this guide presents detailed experimental protocols for the determination of its key properties and includes visualizations for the analytical workflow and characteristic chemical reactions, aiming to equip researchers with the essential knowledge for its effective utilization.

Introduction

This compound, also known as 3-Methyl-5-isoxazolemethanol, is an organic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 5-position.[1] The isoxazole ring is a key heterocycle in numerous biologically active compounds, contributing to their metabolic stability and binding interactions with therapeutic targets. A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry and drug design.

Structural and General Data

The structural and general properties of this compound are summarized in the table below, providing a foundational understanding of the molecule.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Methyl-5-isoxazolemethanol, 3-Methyl-5-(hydroxymethyl)isoxazole, 5-(Hydroxymethyl)-3-methylisoxazole | [1] |

| CAS Number | 14716-89-3 | [1][2] |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Purity | Typically ≥97% | [1] |

Physicochemical Properties

The key physicochemical properties of this compound are presented in the following table. These parameters are essential for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Source(s) |

| Density | 1.1521 g/mL at 25 °C | [1] |

| Boiling Point | 64 °C at 0.2 mmHg | [3] |

| Refractive Index (n_D^20) | 1.4792 | [1] |

| pKa | 13.12 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in common organic solvents such as chloroform, ethanol, ether, and ethyl acetate. |

Spectroscopic Data

4.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum would show distinct signals corresponding to the methyl protons, the methylene protons of the hydroxymethyl group, the proton on the isoxazole ring, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the isoxazole ring.

4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule: the methyl carbon, the methylene carbon, the two sp² carbons of the isoxazole ring, and the quaternary carbon of the isoxazole ring.

4.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=N stretching of the isoxazole ring (around 1600 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).[3]

4.4. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 113. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the isoxazole ring.

Chemical Properties

5.1. Stability

This compound is stable under standard laboratory conditions. However, as with many organic compounds, it should be protected from strong oxidizing agents and extreme temperatures to prevent decomposition.

5.2. Reactivity

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the isoxazole ring.

-

Hydroxyl Group Reactivity: The primary alcohol functional group can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to alkyl halides.

-

Isoxazole Ring Reactivity: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. It can also be subject to electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of this compound.

6.1. Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

-

Apparatus: Thiele tube or a micro-distillation apparatus, thermometer, capillary tube (sealed at one end), and a heating source (oil bath or heating mantle).

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or micro-distillation setup.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

6.2. Determination of Solubility

The solubility in various solvents can be determined by the following procedure:

-

Apparatus: Small test tubes, vortex mixer, and a calibrated pipette or balance.

-

Procedure:

-

Add a known volume or weight of this compound to a test tube.

-

Add a small, measured volume of the desired solvent (e.g., water, ethanol, DMSO, chloroform) to the test tube.

-

Vortex the mixture for a set period to ensure thorough mixing.

-

Visually inspect the solution for any undissolved material.

-

If the compound dissolves completely, continue adding the solute in known increments until saturation is reached.

-

Solubility is expressed as g/100 mL or mg/mL.

-

6.3. Spectroscopic Analysis

6.3.1. NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard such as tetramethylsilane (TMS) is typically added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.

6.3.2. IR Spectroscopy

-

Sample Preparation: As a liquid, a thin film of this compound can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

6.3.3. Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight and to identify characteristic fragment ions, which can provide structural information.

Visualizations

7.1. Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: Logical workflow for the characterization of this compound.

7.2. Characteristic Reactivity of the Isoxazole Ring

This diagram illustrates some of the characteristic chemical reactions that the isoxazole ring system can undergo.

References

An In-depth Technical Guide to (3-Methylisoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-yl)methanol is a heterocyclic organic compound featuring a methyl-substituted isoxazole ring with a hydroxymethyl group. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the isoxazole moiety's prevalence in numerous biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structural information, potential synthetic routes, and an examination of the biological activities associated with its derivatives. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of isoxazole-based compounds in pharmaceutical development.

Chemical Identity and Structure

This compound is identified by the CAS Number 14716-89-3 .[1] Its molecular structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A methyl group is attached to the 3-position and a hydroxymethyl group to the 5-position of the isoxazole ring.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 14716-89-3 | [1] |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.11 g/mol | [1] |

| SMILES | CC1=NOC(CO)=C1 | |

| InChI | 1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3 | |

| Appearance | Liquid | |

| Refractive Index | n/D 1.4792 | |

| Density | 1.1521 g/L at 25 °C |

Synthesis and Spectroscopic Data

Postulated Synthetic Pathway

A plausible synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne. An illustrative workflow for this type of synthesis is presented below.

Spectroscopic Data

Comprehensive spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available from various chemical suppliers.[2] These data are crucial for the structural confirmation and purity assessment of the synthesized compound.

Biological Activity and Potential Applications

The isoxazole ring is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. While specific biological data for this compound is limited, studies on its derivatives provide valuable insights into its potential therapeutic applications.

A study on novel derivatives of {3-methyl-6-[(3-methylisoxazol-5-yl)methoxy}benzofuran-2-yl}phenylmethanone has demonstrated notable antimicrobial and antifungal activities.

Antimicrobial and Antifungal Activity

The aforementioned study evaluated a series of compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, presented in Table 2, indicate that derivatives of this compound exhibit significant inhibitory activity.

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives (Inhibition Zone in mm)

| Compound | M. tuberculosis | M. luteus | MRSA | B. subtilis | B. cereus | P. aeruginosa | K. pneumoniae | E. coli | P. vulgaris | S. typhi |

| 8a | 20 | 20 | 20 | 19 | 20 | 16 | 20 | 20 | 18 | 06 |

Data extracted from a study on derivatives and may not be representative of the parent compound's activity.

Experimental Protocol: Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the derivative compounds were determined using the agar well diffusion method.

-

Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, for 24 hours. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.

-

Agar Plate Preparation: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar plates were swabbed with the respective microbial suspensions.

-

Well Preparation and Sample Addition: Wells of 6 mm diameter were punched into the agar plates. A 100 µL solution of each test compound (at a concentration of 100 µg/mL in DMSO) was added to the wells.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters.

Molecular Docking Studies and Potential Mechanism of Action

Molecular docking studies of this compound derivatives against the main protease (Mpro) of SARS-CoV-2 have been conducted to explore their potential as antiviral agents. These studies suggest that the isoxazole scaffold can fit into the active site of the protease, indicating a potential mechanism of action through enzyme inhibition.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The isoxazole core is a privileged structure in medicinal chemistry, and the available data on its derivatives suggest promising antimicrobial and antifungal activities. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogues is warranted to fully elucidate their therapeutic potential. This guide provides a foundational repository of information to aid researchers in these endeavors. elucidate their therapeutic potential. This guide provides a foundational repository of information to aid researchers in these endeavors.

References

An In-depth Technical Guide to the Solubility of (3-Methylisoxazol-5-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methylisoxazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility based on the general behavior of isoxazole derivatives and provides a detailed, generalized experimental protocol for its precise determination.

Predicted Solubility Profile

This compound, with its polar isoxazole ring, hydroxyl group, and a small alkyl substituent, is anticipated to exhibit a range of solubilities in common organic solvents. The presence of both hydrogen bond donor (-OH) and acceptor (isoxazole nitrogen and oxygen) sites suggests a preference for polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Capable of hydrogen bonding with the hydroxyl and isoxazole moieties. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Slightly Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low | Limited ability to interact with the polar functional groups. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Insoluble | Lack of favorable intermolecular interactions with the polar solute. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following details a common and reliable method for determining the solubility of a solid compound in a range of solvents.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Vials: Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The temperature should be controlled and recorded (e.g., 25 °C).

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

Logical Flow for Solvent Selection in Drug Development

The choice of solvents is a critical step in various stages of drug development, from synthesis to formulation. The following diagram outlines a logical approach to solvent selection based on solubility considerations.

Caption: Solvent selection workflow in drug development.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful development of robust and efficient processes in the pharmaceutical industry.

Stability and Storage of (3-Methylisoxazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Methylisoxazol-5-yl)methanol. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates information on the known stability of the isoxazole ring system with general principles of chemical stability testing as outlined in established guidelines.

Physicochemical Properties and General Stability

This compound is a heterocyclic alcohol. The stability of the molecule is largely dictated by the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Generally, isoxazole derivatives are utilized in a variety of research and development applications due to their diverse biological activities.[1][2][3][4] Safety data for structurally similar compounds, such as (5-Methylisoxazol-3-yl)methanol, indicate that they are stable under normal conditions.[4]

Recommended Storage Conditions

To ensure the integrity and purity of this compound, the following storage conditions are recommended based on general laboratory best practices for heterocyclic compounds:

-

Temperature: Store in a cool, well-ventilated area. Avoid exposure to excess heat.

-

Light: Protect from light. The isoxazole ring can be susceptible to photodegradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Keep the container tightly sealed to prevent moisture ingress.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote degradation of the isoxazole ring.[4]

Potential Degradation Pathways

Based on the known chemistry of the isoxazole ring, two primary degradation pathways for this compound can be anticipated: hydrolysis and photolysis.

-

Hydrolytic Degradation: The isoxazole ring is susceptible to cleavage under basic conditions. This base-catalyzed hydrolysis can lead to the opening of the ring structure. Studies on other isoxazole-containing compounds have shown significant degradation at basic pH, a process that is accelerated at higher temperatures.

-

Photolytic Degradation: Exposure to ultraviolet (UV) light can induce photochemical rearrangement of the isoxazole ring. This process is initiated by the cleavage of the weak N-O bond within the ring.

Upon combustion, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) are expected to be formed.[4]

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

Table 1: Hydrolytic Stability of Leflunomide's Isoxazole Ring

| Temperature (°C) | pH | Half-life (t½) of Isoxazole Ring Opening |

| 25 | 4.0 | Stable |

| 25 | 7.4 | Stable |

| 25 | 10.0 | ~6.0 hours |

| 37 | 4.0 | Stable |

| 37 | 7.4 | ~7.4 hours |

| 37 | 10.0 | ~1.2 hours |

Data extrapolated from a study on leflunomide and is indicative of the isoxazole ring's general stability.

This data suggests that the isoxazole ring in this compound is likely to be stable under acidic and neutral aqueous conditions at ambient temperature but will degrade under basic conditions, with the rate of degradation increasing with temperature.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.[5][6][7][8][9]

Forced Degradation Study Protocol

A typical forced degradation study involves exposing a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to the following conditions:[5]

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C for up to 7 days.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C for up to 7 days.

-

Neutral Hydrolysis: Water at 60°C for up to 7 days.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.

-

Thermal Degradation (Solid State): The solid compound is exposed to 80°C for 24 hours.[10]

-

Photolytic Degradation (Solid and Solution): The compound is exposed to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Samples should be analyzed at appropriate time points to track the degradation of the parent compound and the formation of degradation products.

Caption: A general workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for quantifying the parent compound and its degradation products.[11]

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific stability data for this compound is not extensively documented, an understanding of the chemistry of the isoxazole ring provides valuable insights into its potential stability profile. The compound is likely to be sensitive to basic conditions and UV light. For critical applications, it is strongly recommended that a comprehensive forced degradation study be performed to establish its intrinsic stability, identify potential degradation products, and determine an appropriate shelf-life and retest period. The protocols and information provided in this guide offer a robust framework for conducting such stability assessments.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 14716-89-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. ijpbs.net [ijpbs.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. ikev.org [ikev.org]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. sciencescholar.us [sciencescholar.us]

A Technical Guide to (3-Methylisoxazol-5-yl)methanol: Commercial Availability, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylisoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial suppliers, a representative synthetic protocol, and standardized methods for evaluating its biological activity, particularly its antimicrobial and potential anticancer properties. The information is curated to support researchers in sourcing, synthesizing, and screening this and related isoxazole derivatives.

Commercial Sourcing of this compound

This compound (CAS No. 14716-89-3) is available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to consult the supplier's documentation for specific details. Below is a summary of some commercial sources for this compound.

| Supplier | Purity | Available Quantities | Notes |

| Thermo Scientific | 97% | Varies | Available through distributors like Fisher Scientific. |

| Manchester Organics | 95% | 1g and bulk inquiries | Lead time of 4-6 weeks may be required.[1] |

| Santa Cruz Biotechnology | Not specified | Varies | Offered for research purposes.[2] |

| Fluorochem | 96% | 250mg, 1g, 5g, 25g | Stock levels vary by location. |

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction. The following protocol is adapted from the synthesis of a structurally similar compound, (3-para-tolyl-isoxazol-5-yl)methanol, and can be modified for the synthesis of the title compound by substituting the starting aldehyde.[3][4]

Experimental Protocol: Synthesis of (3-substituted-isoxazol-5-yl)methanol via [3+2] Cycloaddition

This protocol is divided into two main stages: the formation of the aldoxime intermediate and the subsequent cycloaddition to form the isoxazole ring.

Part 1: Synthesis of the Aldoxime Intermediate

-

Reaction Setup: In a round-bottom flask, dissolve the desired aldehyde (e.g., acetaldehyde for the synthesis of the title compound) in pyridine.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude aldoxime.

Part 2: Cycloaddition and Formation of this compound

-

Reaction Setup: In a double-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldoxime from Part 1 and propargyl alcohol in a suitable solvent such as carbon tetrachloride (CCl4).[3]

-

Addition of Oxidizing Agent: Slowly add a solution of 5% sodium hypochlorite (NaOCl) dropwise through the funnel.[3]

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours).[3] The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and transferred to a separatory funnel. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting residue is purified by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Biological Activity and Screening Protocols

Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][5] The isoxazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated as inhibitors of various enzymes and signaling pathways.[5][6][7][8]

Antimicrobial Screening

A common method to assess the antimicrobial properties of a new compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Determination of MIC and MBC

-

Preparation of Stock Solutions: Dissolve the synthesized this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to a known stock concentration (e.g., 10 mg/mL).

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

MIC Assay (Broth Microdilution):

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria and broth), negative (broth only), and drug controls (a known antibiotic).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

MBC Assay:

-

Take an aliquot from the wells of the MIC plate that show no visible growth.

-

Plate these aliquots onto agar plates (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

-

Anticancer Activity and Mechanism of Action

Isoxazole derivatives have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as cyclooxygenases (COX) and carbonic anhydrases.[7][8] Some derivatives have also been shown to interfere with signaling pathways like MAPK and AKT/FOXO3a, leading to cell cycle arrest.[9]

This guide serves as a foundational resource for researchers working with this compound. By providing information on sourcing, synthesis, and biological evaluation, it aims to facilitate further investigation into the therapeutic potential of this and other isoxazole-based compounds.

References

- 1. espublisher.com [espublisher.com]

- 2. scbt.com [scbt.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analogs of (3-Methylisoxazol-5-yl)methanol: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This technical guide focuses on the structural analogs of (3-Methylisoxazol-5-yl)methanol, a simple yet promising isoxazole derivative. By exploring the synthesis, quantitative biological data, and mechanisms of action of related 3,5-disubstituted isoxazoles, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this core structure.

Synthesis of Structural Analogs

The primary route for synthesizing 3,5-disubstituted isoxazoles, including analogs of this compound, is the 1,3-dipolar cycloaddition of alkynes with nitrile oxides.[5][6] The nitrile oxides are typically generated in situ from the corresponding aldoximes.

A general synthetic approach is outlined below:

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles

A representative procedure for the synthesis of 3,5-disubstituted isoxazoles is as follows:

-

Oxime Formation: To a solution of the chosen aldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine, hydroxylamine hydrochloride (1-1.2 equivalents) is added. The mixture is stirred at room temperature or heated gently until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Nitrile Oxide Generation and Cycloaddition: The resulting aldoxime is dissolved in a solvent like dichloromethane (DCM) or chloroform. An oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, is added to generate the nitrile oxide in situ. The corresponding alkyne (1-1.5 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Biological Activities and Quantitative Data

Structural analogs of this compound, particularly those with substitutions at the 3- and 5-positions, have demonstrated a range of biological activities. The following tables summarize quantitative data for representative isoxazole derivatives, highlighting their potential in different therapeutic areas.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[3][7][8]

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 5l | 3-(piperazin-1-ylmethyl)-5-(p-tolyl)isoxazole derivative | Huh7 (Liver) | 0.3 | [7] |

| 5m | 3-((4-(4-fluorobenzyl)piperazin-1-yl)methyl)-5-(p-tolyl)isoxazole | Mahlavu (Liver) | 3.7 | [7][8] |

| 5o | 3-((4-(4-chlorobenzyl)piperazin-1-yl)methyl)-5-(p-tolyl)isoxazole | MCF-7 (Breast) | 1.8 | [7] |

| 2d | N-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | HeLa (Cervical) | 15.48 (µg/ml) | [9] |

| 2e | N-(4-bromophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | Hep3B (Liver) | ~23 (µg/ml) | [9] |

| 3a | Tyrosol-isoxazole conjugate (4-OCH3-C6H4 at C3) | K562 (Leukemia) | 55 | [10] |

| 3d | Tyrosol-isoxazole conjugate (4-t-Bu-C6H4 at C3) | K562 (Leukemia) | 45 | [10] |

| 3e | Tyrosol-isoxazole conjugate (4-Cl-C6H4 at C3) | K562 (Leukemia) | 54.5 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/SRB Assay)

A general protocol for assessing the anticancer activity of isoxazole analogs is the MTT or Sulforhodamine B (SRB) assay.[11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

Cell Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

SRB Assay: Cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized with a Tris-based solution. The absorbance is read at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their efficacy against various microbial pathogens.[4][12]

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 4e | 3-(4-chlorophenyl)-5-(thiophen-2-yl)isoxazole | Candida albicans | 6-60 | [12] |

| 4g | 3-(4-fluorophenyl)-5-(thiophen-2-yl)isoxazole | Bacillus subtilis | 10-80 | [12] |

| 4h | 3-(4-bromophenyl)-5-(thiophen-2-yl)isoxazole | Escherichia coli | 30-80 | [12] |

| 178d | N3,N5-bis(4-fluorophenyl)isoxazole-3,5-diamine | Escherichia coli | 117 | [13] |

| 178e | N3,N5-bis(4-chlorophenyl)isoxazole-3,5-diamine | Staphylococcus aureus | 95 | [13] |

| 178f | N3,N5-bis(4-bromophenyl)isoxazole-3,5-diamine | Escherichia coli | 95 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of isoxazole analogs is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[14]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[14]

-

Serial Dilution: The isoxazole compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of isoxazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

In cancer cells, isoxazole-containing compounds have been shown to induce apoptosis and regulate cell cycle progression through the modulation of pathways such as the Akt/GSK3β/β-catenin and p53 signaling pathways.[8][15]

Caption: Putative Akt/GSK3β/β-catenin signaling pathway modulated by isoxazole analogs.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of some isoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade.[16]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

The isoxazole ring system serves as a versatile and valuable scaffold in the design of novel therapeutic agents. Structural analogs of this compound, particularly 3,5-disubstituted derivatives, have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action for this class of compounds. Further research focusing on systematic structural modifications and in-depth mechanistic studies will be crucial for the development of potent and selective drug candidates based on the this compound core.

References

- 1. benchchem.com [benchchem.com]

- 2. espublisher.com [espublisher.com]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic and steric properties, coupled with its synthetic tractability, have cemented its role in the development of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the isoxazole core, delving into its fundamental physicochemical characteristics, seminal synthetic strategies, diverse mechanisms of action, and intricate structure-activity relationships (SAR). Through an examination of key marketed drugs and emergent therapeutic candidates, we will illuminate the versatility of the isoxazole scaffold and provide field-proven insights for researchers, scientists, and drug development professionals.

The Isoxazole Nucleus: A Profile of a Privileged Scaffold

The isoxazole moiety is an aromatic, five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential.[3][4] Its structure, featuring an oxygen and a nitrogen atom in adjacent positions, imparts a unique set of physicochemical properties that are highly advantageous for drug design.[5]

Key Physicochemical and Pharmacophoric Features:

-

Electronic Nature: The isoxazole ring is electron-deficient, which influences its interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding.

-

Dipole Moment: The heteroatoms induce a significant dipole moment, which can contribute to favorable interactions with polar residues in protein binding pockets.

-

Metabolic Stability: The aromatic nature of the isoxazole ring generally confers good metabolic stability, a desirable trait in drug candidates.

-

Bioisosterism: The isoxazole ring is a versatile bioisostere for other functional groups, such as amides and esters.[6][7] This allows for the modulation of pharmacokinetic and pharmacodynamic properties while maintaining key binding interactions. For instance, 1,2,4-oxadiazoles have been successfully used as bioisosteric replacements for esters in antirhinovirus agents related to disoxaril.[8]

-

Structural Rigidity: The planar nature of the isoxazole ring can introduce a degree of conformational rigidity into a molecule, which can be beneficial for binding affinity and selectivity.

The incorporation of the isoxazole scaffold has led to the development of drugs across a wide therapeutic spectrum, including antibacterial, anti-inflammatory, anticancer, and antiviral agents.[9][10]

Synthetic Strategies for Assembling the Isoxazole Core

The construction of the isoxazole ring is a well-established field in synthetic organic chemistry, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology.[1][11] This reaction, often falling under the umbrella of "click chemistry," provides a highly efficient and regioselective route to substituted isoxazoles.[11]

The [3+2] Cycloaddition: A Workhorse Reaction

The most prevalent method for isoxazole synthesis involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[12][13]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details a common and efficient one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde.

Materials:

-

Substituted aldehyde

-

Hydroxylamine hydrochloride

-

N-Chlorosuccinimide (NCS) or an alternative oxidant like Oxone[11]

-

Substituted terminal alkyne

-

Base (e.g., triethylamine or sodium bicarbonate)

-

Solvent (e.g., ethanol, chloroform, or a biphasic system)[14]

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve the substituted aldehyde (1.0 eq) in a suitable solvent such as ethanol. Add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Nitrile Oxide Generation (In Situ): Once the oxime formation is complete, add an oxidant such as N-chlorosuccinimide (NCS) (1.1 eq) to the reaction mixture. This will convert the oxime into the corresponding hydroximinoyl chloride.[13] The subsequent addition of a base like triethylamine will generate the reactive nitrile oxide intermediate in situ.

-

Cycloaddition: To the solution containing the in situ generated nitrile oxide, add the substituted terminal alkyne (1.0 eq). The 1,3-dipolar cycloaddition reaction will proceed to form the 3,5-disubstituted isoxazole ring. The reaction is typically stirred at room temperature or gently heated to ensure completion.

-

Work-up and Purification: Upon completion of the reaction (as monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

The causality behind this experimental choice lies in its efficiency and atom economy. By generating the reactive nitrile oxide intermediate in situ, the need to isolate this potentially unstable species is avoided, streamlining the synthetic process. The regioselectivity of the [3+2] cycloaddition is a key advantage, typically yielding the 3,5-disubstituted isoxazole as the major product due to electronic and steric factors.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

Safety and Handling of (3-Methylisoxazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (3-Methylisoxazol-5-yl)methanol (CAS No. 14716-89-3). The information presented is intended to support laboratory research and drug development activities by promoting safe handling practices and minimizing exposure risks. The data has been compiled from various Safety Data Sheets (SDS) for this compound and its structural isomer, (5-Methylisoxazol-3-yl)methanol, as well as related isoxazole derivatives.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its related isomers is provided below. It is important to note that some data may be for structurally similar compounds and should be used as a general guideline.

| Property | This compound | (5-Methylisoxazol-3-yl)methanol |

| CAS Number | 14716-89-3[1] | 35166-33-7[2][3][4][5] |

| Molecular Formula | C₅H₇NO₂[1] | C₅H₇NO₂[3][4][5] |

| Molecular Weight | 113.11 g/mol [1] | 113.11 g/mol [3][4][5] |

| Appearance | No data available | Light yellow - Brown Liquid[2] |

| Boiling Point | No data available | 78-80 °C[4] |

| Density | No data available | 1.46 g/cm³[4] |

| Refractive Index (n20D) | No data available | 1.4797[4] |

Hazard Identification and Classification

This compound and its isomers are classified as hazardous chemicals. The following table summarizes the GHS hazard classifications found in the safety data sheets for the related compound (5-Methylisoxazol-3-yl)methanol. Users should handle this compound with the same precautions.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE based on available safety data sheets.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles). Use a face shield if there is a risk of splashing.[2][6] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber, butyl rubber), a lab coat, and closed-toe shoes. Ensure gloves are inspected prior to use and are removed using the proper technique to avoid skin contact.[2][6][7][8] |

| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][7] |

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3][7] |

Experimental Protocol: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of this compound in a research laboratory. This protocol should be adapted to specific experimental needs and performed in accordance with all institutional and regulatory safety guidelines.

5.1. Risk Assessment and Preparation

-

Consult the Safety Data Sheet (SDS): Before starting any work, thoroughly review the SDS for this compound.

-

Identify Hazards: Note all potential hazards, including skin and eye irritation, and respiratory effects.

-

Establish a Designated Work Area: All handling of the compound should be done in a well-ventilated chemical fume hood.

-

Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and personal protective equipment.

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have appropriate spill cleanup materials on hand.

5.2. Weighing and Transfer

-

Don Appropriate PPE: Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Dispense the Compound: Carefully dispense the desired amount of this compound into the weighing vessel inside the chemical fume hood. Avoid creating dust or aerosols.

-

Record the Weight: Close the balance door and record the final weight.

-

Transfer to Reaction Vessel: Carefully transfer the weighed compound to the reaction vessel inside the fume hood. Use a spatula or other appropriate tool.

-

Clean Up: Clean any spills on the balance or work surface immediately with a suitable solvent and dispose of the waste properly.

5.3. Dissolution and Reaction

-

Add Solvent: In the fume hood, add the desired solvent to the reaction vessel containing this compound.

-

Stirring: Use a magnetic stir bar and stir plate or overhead stirrer to facilitate dissolution.

-

Perform Reaction: Carry out the chemical reaction under appropriate conditions (e.g., temperature, inert atmosphere) as required by the specific experimental protocol.

5.4. Waste Disposal

-

Segregate Waste: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, should be collected in a designated, labeled hazardous waste container.

-

Follow Institutional Guidelines: Dispose of all hazardous waste in accordance with your institution's and local regulations. Do not pour chemical waste down the drain.

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Caption: Risk assessment and safe handling workflow for this compound.

Caption: Routes of exposure and corresponding first-aid measures for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety training program or a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet for the specific chemical you are using and follow all applicable safety regulations and institutional protocols.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of (3-para-Tolyl-isoxazol-5-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the isoxazole scaffold.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents. The isoxazole ring serves as a versatile scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, (3-para-tolyl-isoxazol-5-yl)methanol, and its analogues are valuable intermediates for the synthesis of more complex molecules in drug discovery programs.

The synthesis of these compounds is efficiently achieved through a one-pot reaction sequence involving the in situ generation of a nitrile oxide from an aldoxime, followed by a 1,3-dipolar cycloaddition with an alkyne. This approach offers several advantages, including operational simplicity, reduced reaction times, and higher overall yields by avoiding the isolation of intermediates.

Synthetic Pathway Overview

The one-pot synthesis of (3-para-tolyl-isoxazol-5-yl)methanol derivatives proceeds via a two-step sequence initiated from a substituted benzaldehyde. The first step involves the formation of an aldoxime, which is then converted in situ to the corresponding nitrile oxide. This highly reactive intermediate subsequently undergoes a [3+2] cycloaddition reaction with an appropriately substituted alkyne to yield the desired isoxazole derivative.

Data Presentation

The following table summarizes the yields for the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and related derivatives, highlighting the influence of substituents on the aromatic ring on the reaction outcome.

| Entry | Ar (Aryl Group) | Product | Yield (%) | Melting Point (°C) | Reference |

| 1 | 4-CH₃C₆H₄ (para-tolyl) | (3-(p-tolyl)isoxazol-5-yl)methanol | 97 | 97 | [1] |

| 2 | C₆H₅ (phenyl) | (3-phenylisoxazol-5-yl)methanol | 85 | 52-53 | |

| 3 | 4-CH₃OC₆H₄ | (3-(4-methoxyphenyl)isoxazol-5-yl)methanol | 87 | 98-100 | |

| 4 | 4-ClC₆H₄ | (3-(4-chlorophenyl)isoxazol-5-yl)methanol | 82 | 110-112 | |

| 5 | 4-NO₂C₆H₄ | (3-(4-nitrophenyl)isoxazol-5-yl)methanol | 75 | 145-147 | |

| 6 | 2-ClC₆H₄ | (3-(2-chlorophenyl)isoxazol-5-yl)methanol | 78 | 78-80 |

Note: Yields for entries 2-6 are based on analogous syntheses and are provided for comparative purposes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the target molecule and its precursors.

Protocol 1: Synthesis of 4-Methylbenzaldoxime (Precursor)

This protocol outlines the synthesis of the aldoxime precursor from 4-methylbenzaldehyde.

Materials:

-

4-methylbenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Deionized water

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 36.1 g of 4-methylbenzaldehyde in 180 mL of absolute ethanol.

-

To this solution, add a solution of 41.7 g of hydroxylamine hydrochloride in 70 mL of water.

-

With stirring, add a solution of 18 g of sodium hydroxide in 36 mL of water in portions over 5-10 minutes.

-

Heat the reaction mixture to boiling and then filter it while hot.

-

Cool the filtrate in an ice bath. Add water to the cooled filtrate until a solid precipitate forms.

-

Collect the solid by vacuum filtration and air-dry it overnight.

-